Sodium acetate trihydrate

Catalog No.
S656818
CAS No.
6131-90-4
M.F
C2H6NaO3
M. Wt
101.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate trihydrate

CAS Number

6131-90-4

Product Name

Sodium acetate trihydrate

IUPAC Name

sodium;acetate

Molecular Formula

C2H6NaO3

Molecular Weight

101.06 g/mol

InChI

InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

PNNIIULEYDEVIV-UHFFFAOYSA-N

SMILES

CC(=O)[O-].O.O.O.[Na+]

Solubility

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL
Solubility in water, g/100ml at 20 °C: 46.5

Synonyms

Sodium Acetate, Sodium Acetate Trihydrate, Sodium Acetate, Anhydrous

Canonical SMILES

CC(=O)O.O.[Na]

Isomeric SMILES

CC(=O)[O-].O.O.O.[Na+]

Thermal Energy Storage:

  • Highly attractive for storing thermal energy: SAT boasts a high latent heat of fusion, meaning it absorbs or releases a significant amount of heat during its phase change from solid to liquid and vice versa . This property makes it a valuable material for thermal energy storage applications, including domestic hot water systems, solar energy collection, and waste heat recovery .

Buffer Solution:

  • Maintaining optimal pH: SAT finds use as a buffer solution in biological and chemical research. It helps maintain a constant pH range by neutralizing small changes in acidity or alkalinity, creating a stable environment for various experiments .

Crystallization Studies:

  • Understanding crystallization processes: SAT serves as a model system in studying crystallization processes due to its well-defined phase transitions and the ability to control its properties through additives . This knowledge helps researchers design and optimize crystallization processes in various fields, including drug discovery and materials science.

Investigating Material Properties:

  • Analyzing thermal conductivity and phase change: SAT is often used to investigate the thermal conductivity and phase change behavior of materials. By incorporating SAT into composite materials, researchers can study how different factors, such as the presence of additives or external stimuli, influence these properties .

Development of Novel Materials:

  • Exploring potential applications: Ongoing research explores the potential of SAT in developing novel materials with unique properties. For instance, studies are investigating its use in creating self-healing polymers, shape-memory materials, and encapsulation systems for drug delivery .

Sodium acetate trihydrate is the salt formed by neutralizing acetic acid (vinegar) with sodium hydroxide. It's readily available, moderately soluble in water, and decomposes upon heating []. Sodium acetate plays a vital role as a buffer in biological systems, maintaining a stable pH environment for various biochemical reactions [].

Molecular Structure Analysis (1)

The molecule consists of a sodium cation (Na⁺) bound to an acetate anion (CH₃COO⁻). Three water molecules (H₂O) are attached to the sodium ion through hydrogen bonding, forming the trihydrate form. The crystal structure features alternating layers of sodium cations and acetate anions with water molecules filling the gaps []. This hydrogen bonding network contributes to the water solubility of the compound.


Chemical Reactions Analysis

Synthesis (1):

Sodium acetate trihydrate can be synthesized through the reaction of acetic acid with sodium hydroxide:

CH₃COOH (aq) + NaOH (aq) → CH₃COONa (aq) + H₂O (l)

Decomposition (1):

Upon heating, sodium acetate trihydrate decomposes to release sodium oxide, water vapor, and methane:

2CH₃COONa•3H₂O (s) → Na₂O (s) + CO₂ (g) + 7H₂O (g) + CH₄ (g)

Other Reactions:

Sodium acetate is a versatile precursor for various organic compounds. It reacts with acetic anhydride to form cellulose acetate, a crucial component in photographic films.

Physical and Chemical Properties Analysis (1, 4)

  • Appearance: White, crystalline solid
  • Molecular Weight: 136.08 g/mol
  • Melting Point: 58 °C (anhydrous form), decomposes above 324 °C (trihydrate)
  • Boiling Point: Decomposes
  • Solubility: 359 g/L (in water at 20 °C)
  • pH: Slightly basic aqueous solution (around pH 8.2)

Mechanism of Action (2)

Sodium acetate functions as a buffer by accepting or releasing protons depending on the surrounding pH. In acidic environments, it acts as a weak base, taking up protons (H⁺) to form acetic acid:

CH₃COONa (aq) + H⁺ (aq) → CH₃COOH (aq) + Na⁺ (aq)

Conversely, in basic environments, it acts as a weak acid, releasing protons:

CH₃COOH (aq) → CH₃COO⁻ (aq) + H⁺ (aq)

This buffering capacity helps maintain a relatively constant pH level in biological systems, which is crucial for enzymatic activity and cellular function.

Safety and Hazards (5)

Sodium acetate trihydrate is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a food additive []. It exhibits low toxicity and is non-flammable. However, contact with concentrated solutions may cause mild skin or eye irritation.

Physical Description

Dry Powder; Pellets or Large Crystals; Liquid
Anhydrous:White, odourless, granular, hygroscopic powder
White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline]
WHITE HYGROSCOPIC CRYSTALLINE POWDER.

Color/Form

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS
Colorless

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

101.02146333 g/mol

Monoisotopic Mass

101.02146333 g/mol

Heavy Atom Count

6

Density

1.528 g/ml
1.5 g/cm³

Odor

Odorless

Melting Point

324 °C
328 °C

UNII

4550K0SC9B
NVG71ZZ7P0

Related CAS

6131-90-4 (Parent)
127-09-3 (anhydrous)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 288 of 292 companies (only ~ 1.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Injection, USP 40 mEq is indicated as a source of sodium, for addition to large volume intravenous fluids to prevent or correct hyponatremia in patients with restricted or no oral intake. It is also useful as an additive for preparing specific intravenous fluid formulas when the needs of the patient cannot be met by standard electrolyte or nutrient solutions. Sodium acetate and other bicarbonate precursors are alkalinising agents, and can be used to correct metabolic acidosis, or for alkalinisation of the urine.

Therapeutic Uses

Diuretics; Expectorants; Pharmaceutic Aids
/FORMER USE/: HYOSCYAMUS SODIUM ACETATE, & PHENOBARBITAL ELIXIR COMBINES SMOOTH MUSCLE ANTISPASMODIC ACTION OF ... HYOSCYAMUS, WITH URINARY ALKALINIZING & DIURETIC EFFECTS OF SODIUM ACETATE, & SEDATIVE EFFECTS OF PHENOBARBITAL. /IT IS/ USED IN MANAGEMENT OF CYSTITIS & FOR BLADDER IRRITATION.
DOSAGE OF ELIXIR OF HYOSCYAMUS CMPD /CONTAINING SODIUM ACETATE & PHENOBARBITAL/ IS 5 ML GIVEN 3 TIMES DAILY BEFORE MEALS.
... /SODIUM ACETATE/ HAS BEEN USED FOR PARENTERAL THERAPY OF ACIDOTIC CONDITIONS. IT IS BOTH A SYSTEMIC & URINARY ALKALIZER. /SODIUM ACETATE TRIHYDRATE, USP/
For more Therapeutic Uses (Complete) data for SODIUM ACETATE (8 total), please visit the HSDB record page.

Mechanism of Action

It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake.

Vapor Pressure

0.00000071 [mmHg]

Impurities

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds.

Other CAS

6131-90-4

Absorption Distribution and Excretion

It is readily available in the circulation after IV administration.
Both the sodium and bicarbonate ions are excreted mainly in the urine. Some sodium is excreted in the feces, and small amounts may also be excreted in saliva, sweat, bile and pancreatic secretions.

Metabolism Metabolites

In liver, sodium acetate is being metabolized into bicarbonate. To form bicarbonate, acetate is slowly hydrolyzed to carbon dioxide and water, which are then converted to bicarbonate by the addition of a hydrogen ion.
THE ACETATE ION IS RAPIDLY & COMPLETELY METABOLIZED BY BODY, & CONSEQUENTLY ADMIN OF SODIUM ACETATE IS EVENTUALLY EQUIVALENT TO GIVING SODIUM BICARBONATE. /SODIUM ACETATE TRIHYDRATE, USP/
CONSTANT RATE INFUSIONS OF SODIUM ACETATE GIVEN TO VOLUNTEERS, AT 4 MMOL/KG/HR INCR PLASMA ACETATE BY ONLY 0.41 MMOL/L, INDICATING A HIGH ACETATE METABOLIZING CAPACITY IN MAN.
Readily metabolized outside the liver.

Associated Chemicals

Sodium acetate trihydrate;6131-90-4

Wikipedia

Sodium acetate
Heptachlo

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering
Plastics -> Other functions -> Flame retardant; pigment
Plastics -> Polymer Type -> N.a.
Plastics -> Antistatic

Methods of Manufacturing

OBTAINED AS BYPRODUCT FROM MFR OF ACETANILID, ACETYLSALICYLIC ACID, & SIMILAR ACETYLATED COMPD. IT IS MOST EASILY PREPARED BY NEUTRALIZING ACETIC ACID WITH SODIUM CARBONATE & EVAPORATING SOLN TO CRYSTALLIZATION. /SODIUM ACETATE TRIHYDRATE, USP/
Produced by the action of acetic acid on alkali such as caustic soda or soda ash.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Dye and Pigment Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
Rubber Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Wholesale and Retail Trade
Acetic acid, sodium salt (1:1): ACTIVE
... /SODIUM ACETATE/ OFFERS NO REAL ADVANTAGE OVER BICARBONATE SOLN EXCEPT THAT IT IS CHEAPER & CAN BE STORED FOR LONGER PERIODS IN HOT CLIMATES.
IT IS A SUBSTANCE WHICH MIGRATES TO FOOD FROM PACKAGING MATERIALS.
... SODIUM ACETATE OINTMENT HAS PH OF 5 ... ABOUT SAME ACIDITY AS NORMAL SKIN. IT IS SOOTHING, PROTECTIVE OINTMENT WHICH MAY BE USED IN PLACE OF BORIC ACID OINTMENT.

Analytic Laboratory Methods

SODIUM ACETATE IN COLOR ADDITIVES DETERMINED BY TITRATION METHOD.
NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/ml. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/ml. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/
NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/l, with a sensitivity of 0.015 mg/l, at an optimum concentration range of 0.03-1 mg/l. /Sodium/
For more Analytic Laboratory Methods (Complete) data for SODIUM ACETATE (6 total), please visit the HSDB record page.

Interactions

ITS ORAL USE SPEEDS METABOLISM OF & LOWERS ETHYL ALCOHOL LEVEL IN RATS' BLOOD.
IV SODIUM ACETATE DID NOT REVERSE MYOCARDIAL DEPRESSION INDUCED BY HALOTHANE WHEN ADMIN TO DOGS. ACETATE, A WELL-ESTABLISHED PERIPHERAL VASCULAR VASODILATOR, DID DECR LEFT VENTRICULAR & AORTIC PRESSURES.

Stability Shelf Life

SOLUTIONS ARE STABLE; EFFLORESCES IN WARM, DRY AIR /SODIUM ACETATE TRIHYDRATE, USP/

Dates

Modify: 2023-08-15

Explore Compound Types